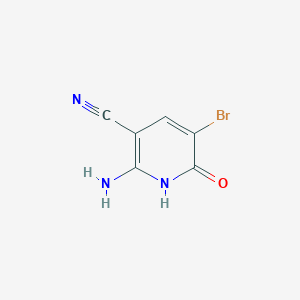![molecular formula C9H8Br2N2O B11791353 4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791353.png)
4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a brominated derivative of benzimidazole, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the bromination of 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4 and 6 positions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the brominating agents safely and efficiently .
化学反应分析
Types of Reactions
4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a benzimidazole-2-one derivative .
科学研究应用
4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmacologically active compounds, including antiviral and anticancer agents.
Material Science: The compound is explored for its potential use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity .
相似化合物的比较
Similar Compounds
4,7-Dibromo-1H-benzo[d]imidazole: Another brominated benzimidazole derivative with similar properties but different bromination positions.
1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: The non-brominated parent compound, which lacks the enhanced reactivity and binding affinity provided by the bromine atoms.
Uniqueness
4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific bromination pattern, which can influence its chemical reactivity and biological activity. The presence of bromine atoms at the 4 and 6 positions can enhance its interactions with various molecular targets, making it a valuable compound in both research and industrial applications .
属性
分子式 |
C9H8Br2N2O |
|---|---|
分子量 |
319.98 g/mol |
IUPAC 名称 |
4,6-dibromo-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C9H8Br2N2O/c1-12-7-4-5(10)3-6(11)8(7)13(2)9(12)14/h3-4H,1-2H3 |
InChI 键 |
GAVDOFIOIUWFDK-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=CC(=C2)Br)Br)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11791284.png)
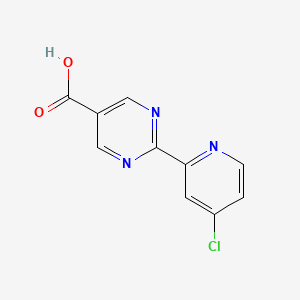
![4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11791293.png)
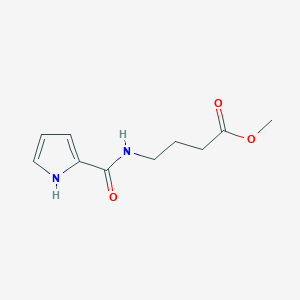
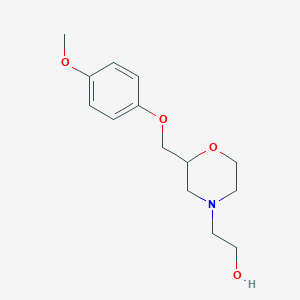
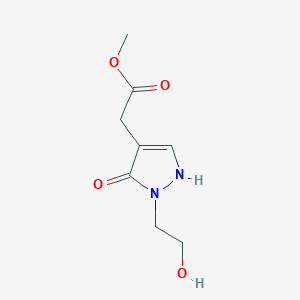
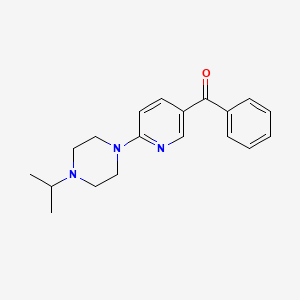
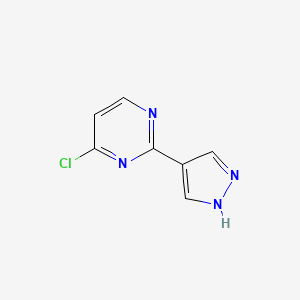
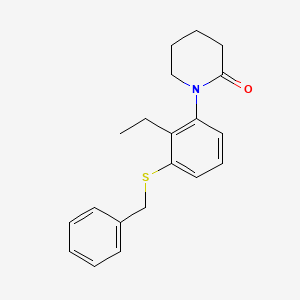
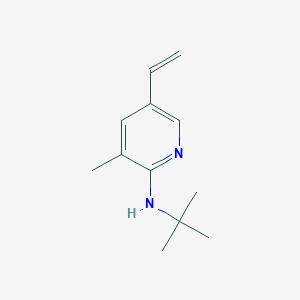
![Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B11791358.png)
